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Unraveling the Stability of Ethynethiol: A Theoretical Deep-Dive

Author: BenchChem Technical Support Team. Date: November 2025

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A comprehensive theoretical analysis of **ethynethiol** (HCCSH), a metastable organosulfur compound, reveals key insights into its stability and isomerization pathways. This technical guide synthesizes findings from high-level ab initio calculations, providing researchers, scientists, and professionals in drug development with a foundational understanding of the energetics and structural dynamics of this intriguing molecule. The data presented herein are crucial for predicting reaction mechanisms and exploring the potential role of **ethynethiol** and its isomers in various chemical and biological systems.

Relative Stability of [H2,C2,S] Isomers

Theoretical calculations have consistently identified several stable singlet isomers on the $[H_2,C_2,S]$ potential energy surface. The relative energies of the three lowest-energy isomers have been determined through sophisticated computational models, establishing a clear hierarchy of stability. Thioketene $(H_2C=C=S)$ is the most stable isomer, serving as the global minimum on the potential energy surface. **Ethynethiol** (HCCSH), the thioenol form, lies significantly higher in energy, followed by the cyclic thiirene $(c-H_2C_2S)$.

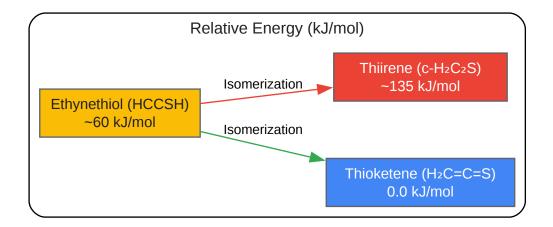
Recent high-accuracy calculations using the HEAT345(Q) thermochemical scheme provide precise energy differences among these key isomers. The following table summarizes these findings, presenting the relative energies in both kilojoules per mole (kJ/mol) and electronvolts (eV) for ease of comparison in different research contexts.



Isomer	Chemical Formula	Relative Energy (kJ/mol)	Relative Energy (eV)
Thioketene	H₂C=C=S	0.0	0.000
Ethynethiol	HCCSH	~60	~0.622
Thiirene	c-H ₂ C ₂ S	~135	~1.399

Isomerization Pathways of Ethynethiol

The energetic landscape of the [H₂,C₂,S] system dictates the plausible isomerization pathways connecting **ethynethiol** with its more stable and less stable counterparts. Understanding these pathways is fundamental to predicting the lifetime and reactivity of **ethynethiol** under various conditions. The diagram below illustrates the energetic relationship between the three lowestlying isomers.



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Figure 1: Relative energy diagram of the three lowest-energy $[H_2,C_2,S]$ isomers.

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum chemical calculations, as detailed in the cited literature. The primary methodologies employed for geometry optimization and energy calculations are outlined below.



Geometry Optimization and Spectroscopic Parameters

The equilibrium structure of **ethynethiol** was determined using the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method in conjunction with the correlation-consistent polarized valence basis sets of the cc-pCVXZ family (where X = D, T, Q).[1] This approach ensures a high degree of accuracy in the calculated molecular geometries. Spectroscopic parameters, including equilibrium rotational constants and quartic centrifugal distortion constants, were calculated based on the cc-pCVQZ geometry.[1] First-order vibration-rotation interaction constants were computed at the fc-CCSD(T)/ANO0 level of theory.[1]

Thermochemical Calculations

The relative energies of the [H₂,C₂,S] isomers were calculated using the High-accuracy Extrapolated Ab initio Thermochemistry (HEAT) protocol, specifically the HEAT345(Q) model.[1] This composite approach systematically extrapolates to the complete basis set and full configuration interaction limits to achieve near-spectroscopic accuracy in thermochemical predictions. The calculated reaction enthalpy for the formation of **ethynethiol** from the bimolecular radical-radical recombination of SH and C₂H was determined to be highly exothermic (-477 kJ/mol) using this method.[1][2]

Structural Parameters of Ethynethiol

The theoretical calculations provide a detailed picture of the molecular structure of **ethynethiol**. The molecule is a near-prolate asymmetric top with a heavy atom linear backbone that is nearly coincident with the a inertial axis.[1] The table below summarizes the key structural parameters obtained at the CCSD(T)/cc-pCVQZ level of theory.

Parameter	Value
Asymmetry Parameter (κ)	-0.999
Dipole Moment (μ _a)	Value not specified in search results
Dipole Moment (µe)	Value not specified in search results

Note: Specific bond lengths and angles were not detailed in the provided search results, but the computational methods cited are capable of determining these parameters with high precision.



Conclusion

The theoretical studies on **ethynethiol** stability provide a robust framework for understanding its properties and reactivity. The significant energy difference between **ethynethiol** and its most stable isomer, thioketene, underscores its metastable nature. The computational protocols outlined here represent the state-of-the-art in quantum chemical calculations and provide a reliable basis for future investigations into the reaction dynamics of organosulfur compounds. These findings are not only of fundamental interest to theoretical and physical chemists but also offer valuable data for astrochemical studies and for professionals in drug discovery exploring novel molecular scaffolds.

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- To cite this document: BenchChem. [Unraveling the Stability of Ethynethiol: A Theoretical Deep-Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15468375#theoretical-studies-of-ethynethiol-stability]

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